Fluorofenidone

Description

Properties

IUPAC Name |

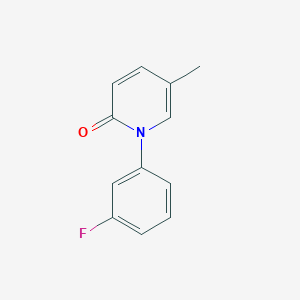

1-(3-fluorophenyl)-5-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZYVVUJIQYGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474415 | |

| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848353-85-5 | |

| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluorofenidone's Anti-Fibrotic Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix (ECM), leads to organ scarring and dysfunction, representing a significant global health burden. Fluorofenidone (also known as AKF-PD) has emerged as a promising anti-fibrotic agent with therapeutic potential across various organs, including the liver, kidneys, and lungs. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Fluorofenidone's anti-fibrotic effects. It details the compound's multifaceted action on key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide elucidates its role in mitigating oxidative stress, inflammation via the NLRP3 inflammasome, and the process of epithelial-mesenchymal transition (EMT). Detailed experimental protocols and quantitative data from seminal studies are presented to provide a comprehensive resource for researchers in the field of anti-fibrotic drug development.

Introduction

Organ fibrosis is the final common pathological outcome of many chronic diseases. The process is driven by the activation of myofibroblasts, which are the primary producers of ECM components like collagen.[1][2] A key cytokine orchestrating this process is TGF-β1, which triggers a cascade of intracellular signaling events leading to myofibroblast activation and excessive ECM deposition.[3] Fluorofenidone, a novel pyridone derivative, has demonstrated significant anti-fibrotic efficacy in preclinical models of liver, kidney, and lung fibrosis.[4][5] Its mechanism of action is pleiotropic, targeting multiple nodes within the complex fibrotic signaling network.

Core Mechanisms of Action

Fluorofenidone exerts its anti-fibrotic effects through the modulation of several key cellular and molecular pathways.

Inhibition of TGF-β/Smad Signaling

The TGF-β/Smad pathway is a central driver of fibrosis. TGF-β1 binding to its receptor initiates the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes.

Fluorofenidone has been shown to significantly inhibit this pathway. In models of liver fibrosis, Fluorofenidone treatment decreased the expression of TGF-β1 and the phosphorylation of Smad2 and Smad3. This inhibition of the TGF-β/Smad pathway leads to a downstream reduction in the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I.

dot

Caption: Fluorofenidone inhibits the TGF-β/Smad signaling pathway.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are also implicated in the pathogenesis of fibrosis. These pathways can be activated by TGF-β1 and other pro-fibrotic stimuli, contributing to myofibroblast activation and ECM production.

Studies have demonstrated that Fluorofenidone can attenuate the phosphorylation of ERK1/2, p38, and JNK in response to pro-fibrotic stimuli in various cell types, including hepatic stellate cells and mesangial cells. By inhibiting these MAPK pathways, Fluorofenidone further suppresses the expression of fibrotic markers.

dot

Caption: Fluorofenidone modulates MAPK signaling pathways in fibrosis.

Attenuation of Oxidative Stress

Oxidative stress plays a crucial role in the initiation and progression of fibrosis. Reactive oxygen species (ROS) can promote the activation of myofibroblasts and stimulate the production of ECM.

Fluorofenidone has been shown to possess antioxidant properties. In a model of obstructive nephropathy, Fluorofenidone attenuated oxidative stress by reducing the expression of NOX2 (gp91phox), a key subunit of NADPH oxidase, and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

dot

Caption: Fluorofenidone attenuates oxidative stress in fibrosis.

Inhibition of the NLRP3 Inflammasome

Inflammation is a key driver of fibrosis, and the NLRP3 inflammasome is a critical component of the innate immune response that can promote a pro-fibrotic environment. Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.

Fluorofenidone has been demonstrated to inhibit the activation of the NLRP3 inflammasome. In models of pulmonary and renal fibrosis, Fluorofenidone treatment reduced the expression of NLRP3, ASC, and cleaved caspase-1, leading to decreased production of IL-1β. This anti-inflammatory effect contributes significantly to its anti-fibrotic activity.

dot

Caption: Fluorofenidone inhibits the NLRP3 inflammasome pathway.

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to the population of myofibroblasts during fibrosis. TGF-β1 is a potent inducer of EMT.

Fluorofenidone has been shown to inhibit TGF-β1-induced EMT in human proximal tubular epithelial cells. It achieves this by upregulating the expression of epithelial markers like ZO-1 and downregulating mesenchymal markers such as α-SMA and fibronectin. This action is mediated, at least in part, through the inhibition of the TGF-β/Smad signaling pathway.

dot

Caption: Fluorofenidone suppresses epithelial-mesenchymal transition.

Quantitative Data Summary

The anti-fibrotic efficacy of Fluorofenidone has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: Effect of Fluorofenidone on Fibrotic Marker Expression in Liver Fibrosis Models

| Model | Marker | Treatment | Result | Reference |

| CCl4-induced rat liver fibrosis | α-SMA | Fluorofenidone | Significantly decreased protein expression | |

| CCl4-induced rat liver fibrosis | Collagen I | Fluorofenidone | Significantly decreased protein expression | |

| CCl4-induced rat liver fibrosis | TGF-β1 | Fluorofenidone | Significantly decreased protein expression | |

| Pig serum-induced rat liver fibrosis | α-SMA | Fluorofenidone | Significantly decreased mRNA and protein expression | |

| Pig serum-induced rat liver fibrosis | Collagen I | Fluorofenidone | Significantly decreased mRNA and protein expression | |

| TGF-β1-stimulated LX-2 cells | α-SMA | Fluorofenidone (2 mM) | Significantly decreased protein expression | |

| TGF-β1-stimulated LX-2 cells | Collagen I | Fluorofenidone (2 mM) | Significantly decreased protein expression |

Table 2: Effect of Fluorofenidone on Signaling Molecules

| Model/Cell Line | Molecule | Treatment | Result | Reference |

| CCl4-induced rat liver fibrosis | p-Smad2 | Fluorofenidone | Decreased protein expression | |

| CCl4-induced rat liver fibrosis | p-Smad3 | Fluorofenidone | Decreased protein expression | |

| TGF-β1-stimulated LX-2 cells | p-Smad3 | Fluorofenidone (2 mM) | Markedly decreased phosphorylation | |

| TGF-β1-stimulated LX-2 cells | p-ERK1/2 | Fluorofenidone (2 mM) | Markedly decreased phosphorylation | |

| TGF-β1-stimulated LX-2 cells | p-p38 | Fluorofenidone (2 mM) | Markedly decreased phosphorylation | |

| TGF-β1-stimulated LX-2 cells | p-JNK | Fluorofenidone (2 mM) | Markedly decreased phosphorylation |

Table 3: Effect of Fluorofenidone on Inflammatory and Oxidative Stress Markers

| Model | Marker | Treatment | Result | Reference |

| Bleomycin-induced mouse pulmonary fibrosis | IL-1β | Fluorofenidone (500 mg/kg/day) | Significantly reduced levels in lung homogenate | |

| Bleomycin-induced mouse pulmonary fibrosis | Caspase-1 | Fluorofenidone (500 mg/kg/day) | Markedly reduced expression in lung tissues | |

| Monosodium urate-stimulated THP-1 cells | ROS | Fluorofenidone (2 mM) | Inhibited intracellular ROS production | |

| Unilateral ureteral obstruction (UUO) in rats | NOX2 (gp91phox) | Fluorofenidone | Downregulated expression | |

| Unilateral ureteral obstruction (UUO) in rats | MDA | Fluorofenidone | Reduced levels |

Detailed Experimental Protocols

Animal Models of Fibrosis

-

Animals: Male Sprague-Dawley rats.

-

Induction: Intraperitoneal injection of CCl4 (typically a 50% solution in olive oil) twice a week for 6-8 weeks.

-

Treatment: Fluorofenidone (e.g., 500 mg/kg/day) is administered orally by gavage, starting from a specified time point after CCl4 induction.

-

Analysis: At the end of the study period, animals are euthanized, and liver tissues and serum are collected. Liver tissues are processed for histological analysis (H&E, Masson's trichrome, Sirius Red staining), immunohistochemistry, Western blot, and RT-PCR. Serum is used to measure liver function enzymes (ALT, AST) and bilirubin.

-

Animals: Male C57BL/6J mice.

-

Induction: A single intratracheal instillation of bleomycin (e.g., 5 mg/kg).

-

Treatment: Fluorofenidone (e.g., 500 mg/kg/day) is administered orally throughout the experiment.

-

Analysis: Mice are sacrificed at different time points (e.g., day 14 or 21). Lungs are harvested for histological analysis, hydroxyproline content measurement (as an index of collagen deposition), and molecular analysis of fibrotic and inflammatory markers.

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Under anesthesia, the left ureter is ligated at two points. The contralateral kidney serves as a control.

-

Treatment: Fluorofenidone is administered daily by gavage.

-

Analysis: Kidneys are harvested at various time points (e.g., 7 and 14 days) post-ligation for histological and molecular analyses.

In Vitro Experiments

-

Hepatic Stellate Cells (HSCs): Human (LX-2) or rat (HSC-T6) hepatic stellate cell lines are commonly used. They are cultured in DMEM supplemented with FBS and antibiotics.

-

Proximal Tubular Epithelial Cells: Human kidney 2 (HK-2) cells are a common model for studying renal EMT.

-

Macrophages: The human monocytic cell line THP-1 can be differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., α-SMA, collagen I, p-Smad3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and visualized.

-

RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA using a reverse transcription kit.

-

qPCR: The relative mRNA expression of target genes (e.g., TGF-β1, CTGF, α-SMA, collagen I) is quantified using a real-time PCR system with SYBR Green or TaqMan probes. The expression levels are typically normalized to a housekeeping gene such as GAPDH or β-actin.

Conclusion

Fluorofenidone is a potent anti-fibrotic agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit key pro-fibrotic signaling pathways (TGF-β/Smad and MAPK), reduce oxidative stress, suppress NLRP3 inflammasome-mediated inflammation, and prevent epithelial-mesenchymal transition underscores its therapeutic potential for a range of fibrotic diseases. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of Fluorofenidone as a clinical anti-fibrotic therapy.

References

- 1. Collagen receptor cross-talk determines α-smooth muscle actin-dependent collagen gene expression in angiotensin II–stimulated cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Fluorofenidone alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorofenidone attenuates paraquat-induced pulmonary fibrosis by regulating the PI3K/Akt/mTOR signaling pathway and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Fluorofenidone (AKF-PD): A Technical Guide to a Novel Anti-Fibrotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorofenidone (AKF-PD), a novel pyridone derivative, has emerged as a promising therapeutic candidate for the treatment of organ fibrosis. This technical guide provides a comprehensive overview of Fluorofenidone, detailing its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and professionals in the field of drug development, offering in-depth information on experimental protocols and the intricate signaling pathways modulated by this compound.

Introduction

Organ fibrosis, characterized by the excessive accumulation of extracellular matrix, is the final common pathological pathway for a variety of chronic diseases affecting the liver, kidneys, and lungs. It represents a significant global health burden with limited therapeutic options. Fluorofenidone, chemically known as 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone, is a small molecule agent that has demonstrated potent anti-fibrotic, anti-inflammatory, antioxidant, and anti-apoptotic properties in a range of preclinical models. This guide synthesizes the current scientific knowledge on Fluorofenidone, providing a detailed examination of its therapeutic potential and molecular mechanisms.

Chemical Properties

| Property | Value |

| Chemical Name | 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone |

| Synonyms | AKF-PD, F351 |

| CAS Number | 848353-85-5 |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and acetonitrile |

Mechanism of Action

Fluorofenidone exerts its anti-fibrotic effects through the modulation of multiple signaling pathways implicated in the pathogenesis of fibrosis. Its multifaceted mechanism of action involves the inhibition of pro-fibrotic and pro-inflammatory cascades, as well as the enhancement of protective cellular responses.

Inhibition of Pro-Fibrotic and Pro-Inflammatory Pathways

-

Transforming Growth Factor-β1 (TGF-β1)/Smad Pathway: Fluorofenidone has been shown to inhibit the TGF-β1/Smad signaling pathway, a central mediator of fibrosis. It reduces the expression of TGF-β1 and downstream effectors, thereby decreasing the synthesis of extracellular matrix proteins such as collagen.

-

NLRP3 Inflammasome: Fluorofenidone attenuates the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines IL-1β and IL-18.[1]

-

Nuclear Factor-κB (NF-κB) Pathway: By suppressing the activation of the NF-κB pathway, Fluorofenidone downregulates the expression of numerous pro-inflammatory genes, contributing to its potent anti-inflammatory effects.[2]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Fluorofenidone has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK, which are involved in cellular stress responses, inflammation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway, which is crucial for cell growth, proliferation, and survival, is also modulated by Fluorofenidone. Inhibition of this pathway contributes to the anti-proliferative effects on fibrogenic cells.

Activation of Protective Pathways

-

GSK-3β/β-catenin and Nrf2/HO-1 Pathways: Fluorofenidone has been shown to target the GSK-3β/β-catenin pathway, suppressing pro-fibrotic gene expression. Concurrently, it activates the Nrf2/HO-1 pathway, which plays a critical role in mitigating oxidative stress and reducing hepatocyte apoptosis.[3]

Preclinical Data

Fluorofenidone has been extensively evaluated in various preclinical models of organ fibrosis, consistently demonstrating significant therapeutic efficacy.

In Vivo Studies

In a carbon tetrachloride (CCl4)-induced rat model of liver fibrosis, intraperitoneal administration of CCl4 for six weeks led to significant hepatocyte necrosis, inflammatory cell infiltration, and fiber formation. Treatment with Fluorofenidone markedly alleviated this liver injury and reduced the areas of fibrous scarring.[4]

Table 1: Efficacy of Fluorofenidone in a CCl4-Induced Liver Fibrosis Model in Rats [4]

| Parameter | Control Group | CCl4 Group | CCl4 + Fluorofenidone Group |

| ALT (U/L) | Normal | Increased | Decreased |

| AST (U/L) | Normal | Increased | Decreased |

| ALB (g/L) | Normal | Decreased | Increased |

| TBIL (μmol/L) | Normal | Increased | Decreased |

| Collagen I Expression | Baseline | Significantly Increased | Significantly Decreased |

| Collagen III Expression | Baseline | Significantly Increased | Significantly Decreased |

In a unilateral ureteral obstruction (UUO) model in rats, a well-established method for inducing renal interstitial fibrosis, Fluorofenidone treatment demonstrated a significant reduction in fibrosis and inflammation.

Table 2: Efficacy of Fluorofenidone in a Unilateral Ureteral Obstruction (UUO) Model in Rats

| Parameter | Sham Group | UUO Group | UUO + Fluorofenidone (125 mg/kg/day) Group |

| Renal Interstitial Damage Index | Baseline | Significantly Increased (P<0.05) | Significantly Decreased (P<0.05) |

| Relative Collagen Area | Baseline | Significantly Increased (P<0.05) | Significantly Decreased (P<0.05) |

| Collagen I mRNA Expression | Baseline | Significantly Increased (P<0.05) | Significantly Decreased (P<0.05) |

| Collagen III mRNA Expression | Baseline | Significantly Increased (P<0.05) | Significantly Decreased (P<0.05) |

| α-SMA Protein Expression | Baseline | Increased | Decreased (P<0.05) |

| PDGF Protein Expression | Baseline | Increased | Decreased (P<0.05) |

| CTGF Protein Expression | Baseline | Increased | Decreased (P<0.05) |

Another study utilizing the UUO model with a higher dose of Fluorofenidone (500 mg/kg/day) from day 4 to day 14 post-obstruction also showed significant attenuation of tubulointerstitial injury and collagen deposition.

In a bleomycin-induced mouse model of pulmonary fibrosis, Fluorofenidone treatment (500 mg/kg/day) throughout the 28-day experiment significantly attenuated the pulmonary damage index score and reduced the levels of proteins, TGF-β, and inflammatory cell influx in the bronchoalveolar lavage fluid. It also markedly reduced the expression of fibronectin, α-smooth muscle actin, and collagen I in lung tissues.

Table 3: Efficacy of Fluorofenidone in a Bleomycin-Induced Pulmonary Fibrosis Model in Mice

| Parameter | Control Group | Bleomycin Group | Bleomycin + Fluorofenidone Group |

| Pulmonary Damage Index Score | Baseline | Significantly Increased | Significantly Attenuated |

| BALF Protein Levels | Baseline | Significantly Increased | Significantly Attenuated |

| BALF TGF-β Levels | Baseline | Significantly Increased | Significantly Attenuated |

| BALF Inflammatory Cell Influx | Baseline | Significantly Increased | Significantly Attenuated |

| Lung Fibronectin Expression | Baseline | Significantly Increased | Markedly Reduced |

| Lung α-SMA Expression | Baseline | Significantly Increased | Markedly Reduced |

| Lung Collagen I Expression | Baseline | Significantly Increased | Markedly Reduced |

| Lung IL-1β (Day 14) | Baseline | Increased | Decreased (P<0.05) |

| Lung IL-6 (Day 14) | Baseline | Increased | Decreased (P<0.05) |

| Lung MCP-1 (Day 14) | Baseline | Increased | Decreased (P<0.05) |

In Vitro Studies

Fluorofenidone has been shown to exert direct effects on key cell types involved in fibrosis.

Table 4: In Vitro Efficacy of Fluorofenidone

| Cell Type | Stimulus | Fluorofenidone Concentration | Observed Effect |

| THP-1 cells (macrophage-like) | Monosodium Urate (MSU) | 2 mM | Inhibition of MSU-induced intracellular ROS production. |

| THP-1 cells (macrophage-like) | Monosodium Urate (MSU) | 2 mM | 11.3-fold and 60.1-fold reduction in MSU-induced IL-1β and caspase-1 levels, respectively (P<0.01). |

| MLE-12 cells (mouse lung epithelial) | Lipopolysaccharide (LPS) | 400 μg/ml | Amelioration of mitochondrial-mediated apoptosis. |

| Adult Rat Cardiac Myocytes | - | 500 μM | Enhanced percentage of cell shortening and rates of contraction and relaxation by nearly 100%. |

Clinical Data

A Phase II clinical trial of Fluorofenidone (F351) for the treatment of liver fibrosis associated with chronic hepatitis B (HBV) has been completed in China.

Phase II Clinical Trial in HBV-Related Liver Fibrosis

This randomized, double-blind, placebo-controlled, multi-center study enrolled 168 patients who were randomized into four dose-escalating groups: placebo, 60 mg three times a day (tid), 90 mg tid, and 120 mg tid. The primary endpoint was a reduction of at least one grade in the liver fibrosis score (Ishak Scoring System) after 52 weeks of treatment, based on liver biopsy pathology.

Table 5: Efficacy Results of Phase II Clinical Trial of Fluorofenidone in HBV-Related Liver Fibrosis

| Endpoint | Result |

| Primary Endpoint (Improvement in Ishak fibrosis score) | Statistically significant improvement over placebo (p=0.025) |

| Optimal Dose Group | 90 mg tid (270 mg/day) showed the best improvement |

The secondary endpoints included reductions in HBV DNA titers, liver Fibroscan kPa score, liver inflammation score, and improvement in ALT levels.

Safety Profile from Phase II Clinical Trial

Fluorofenidone was generally well-tolerated in the Phase II study.

Table 6: Adverse Events of Special Interest (AESIs) in Phase II Clinical Trial

| Adverse Event | Placebo | 60 mg tid | 90 mg tid | 120 mg tid |

| Skin Events | 11.63% | 4.76% | 7.14% | 7.32% |

| Gastrointestinal Events | 23.26% | 21.43% | 16.67% | 19.51% |

| Serious Adverse Events (SAEs) | 4.65% | 2.38% | 2.38% | 7.32% |

Experimental Protocols

CCl4-Induced Liver Fibrosis in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of a 50% solution of carbon tetrachloride (CCl4) in olive oil at a dose of 2 mL/kg body weight, twice a week for six weeks.

-

Treatment: Fluorofenidone is administered intragastrically.

-

Assessment: At the end of the treatment period, serum levels of ALT, AST, ALB, and TBIL are measured. Liver tissues are collected for histological analysis (H&E and Masson's trichrome staining) and Western blot analysis of collagen I and III expression.

Unilateral Ureteral Obstruction (UUO) in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the left ureter is ligated at two points and cut between the ligatures to induce complete obstruction. Sham-operated animals undergo the same procedure without ligation.

-

Treatment: Fluorofenidone (e.g., 125 mg/kg/day) is administered by gastric gavage, starting 24 hours before the operation and continuing for 14 days. A vehicle control (e.g., 0.5% sodium carboxyl methyl cellulose) is given to the sham and UUO groups.

-

Assessment: After 14 days, the obstructed kidneys are harvested. Renal tissues are processed for histological staining (HE and Masson) to assess interstitial damage and collagen deposition. Real-time PCR and immunohistochemistry are used to measure the expression of fibrotic markers such as collagen I, collagen III, α-SMA, PDGF, and CTGF.

Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Animal Model: C57BL/6J or Institute for Cancer Research mice are used.

-

Induction of Fibrosis: A single intratracheal or intravenous injection of bleomycin is administered.

-

Treatment: Fluorofenidone (e.g., 500 mg/kg/day) is administered, typically by gavage, throughout the course of the experiment (e.g., 28 days).

-

Assessment: At the end of the study, bronchoalveolar lavage fluid (BALF) is collected to measure total protein, TGF-β levels, and inflammatory cell counts. Lung tissues are harvested for histological analysis (hematoxylin and eosin, Masson's trichrome) and for measuring the expression of fibrotic markers (collagen I, α-SMA, fibronectin) by Western blot and/or RT-PCR.

In Vitro Macrophage Activation

-

Cell Line: The human monocytic cell line THP-1 is used.

-

Differentiation: THP-1 cells are differentiated into macrophage-like cells by incubation with Phorbol-12-myristate-13-acetate (PMA) (e.g., 100 ng/ml) for 5-6 hours.

-

Treatment and Stimulation: Differentiated cells are pre-incubated with Fluorofenidone (e.g., 2 mM) for 24 hours, followed by stimulation with monosodium urate (MSU) (e.g., 0.2 mg/ml) for 6 hours to activate the inflammasome.

-

Assessment: Cell culture supernatants are collected to measure the levels of IL-1β and caspase-1 by ELISA or Western blot. Intracellular reactive oxygen species (ROS) production can be measured using fluorescent probes like DCF-DA and flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

Fluorofenidone (AKF-PD) is a promising anti-fibrotic agent with a well-documented, multi-faceted mechanism of action that targets key pathways in the pathogenesis of fibrosis. Preclinical studies have consistently demonstrated its efficacy in reducing fibrosis and inflammation in models of liver, kidney, and lung disease. The positive results from the Phase II clinical trial in HBV-related liver fibrosis further underscore its therapeutic potential. This technical guide provides a foundational resource for the scientific community to further explore and develop Fluorofenidone as a novel treatment for fibrotic diseases. Further research, including larger-scale clinical trials, is warranted to fully elucidate its clinical utility and safety profile in diverse patient populations.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Fluorofenidone protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorofenidone mitigates liver fibrosis through GSK-3β modulation and hepatocyte protection in a 3D tissue-engineered model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorofenidone alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fluorofenidone: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorofenidone, chemically known as 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone, is a novel small-molecule pyridone derivative with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2][3][4] It is structurally analogous to pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis.[1] Extensive preclinical research has highlighted its potential therapeutic efficacy in models of renal, hepatic, and pulmonary fibrosis, as well as acute lung injury. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key signaling pathways modulated by Fluorofenidone, intended to serve as a resource for researchers and professionals in drug development.

Chemical Synthesis

While specific patented synthesis routes for Fluorofenidone are not publicly detailed in readily available literature, a plausible and efficient method for its preparation involves a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. These cross-coupling reactions are standard methods for the formation of carbon-nitrogen bonds to construct N-aryl pyridones. A likely synthetic approach is outlined below.

Proposed Synthesis Pathway: Ullmann Condensation

A probable synthetic route to Fluorofenidone is via an Ullmann-type coupling reaction. This method involves the reaction of 5-methyl-2(1H)-pyridone with a halo-substituted fluorobenzene, typically in the presence of a copper catalyst, a ligand, and a base at elevated temperatures.

Reaction Scheme:

Experimental Protocol (Hypothetical):

-

To a reaction vessel, add 5-methyl-2(1H)-pyridone (1.0 eq.), 1-bromo-3-fluorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone.

Chemical and Physical Properties

Fluorofenidone is a solid, small-molecule compound with the following properties:

| Property | Value | Reference |

| Chemical Name | 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone | |

| CAS Number | 848353-85-5 | |

| Molecular Formula | C₁₂H₁₀FNO | |

| Molecular Weight | 203.2 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in Acetonitrile and DMSO | |

| SMILES | O=C1C=CC(C)=CN1C2=CC=CC(F)=C2 | |

| InChI | InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3 |

Biological Activity and Signaling Pathways

Fluorofenidone exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation and fibrosis.

Inhibition of PI3K/Akt/mTOR Pathway

Fluorofenidone has been shown to attenuate paraquat-induced pulmonary fibrosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the upregulation of autophagy, which can alleviate inflammation and fibrosis.

References

Fluorofenidone: A Deep Dive into its Molecular Targets and Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluorofenidone (AKF-PD), a novel pyridone-based small molecule drug, has emerged as a promising therapeutic agent with potent anti-inflammatory and anti-fibrotic properties. Structurally similar to pirfenidone, Fluorofenidone exhibits a longer half-life and potentially lower toxicity, making it a subject of intensive research for various fibroproliferative diseases and cancer.[1][2] This technical guide provides a comprehensive overview of the molecular targets and signaling pathways modulated by Fluorofenidone, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Molecular Targets and Mechanisms of Action

Fluorofenidone exerts its pleiotropic effects by targeting key signaling nodes involved in inflammation, fibrosis, and cell proliferation. Its primary mechanisms revolve around the inhibition of pro-fibrotic and pro-inflammatory signaling cascades, suppression of myofibroblast activation, and induction of cell cycle arrest and apoptosis in cancer cells.

Key Signaling Pathways Modulated by Fluorofenidone

Transforming Growth Factor-β (TGF-β)/Smad Pathway

The TGF-β/Smad pathway is a central driver of fibrosis. Fluorofenidone has been shown to significantly inhibit this pathway.[1][3][4] Upon activation by TGF-β1, the TGF-β receptors phosphorylate Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the transcription of fibrotic genes like collagen I and α-smooth muscle actin (α-SMA). Fluorofenidone treatment has been demonstrated to reduce the secretion of TGF-β1 and inhibit the phosphorylation of Smad2 and Smad3, thereby blocking the downstream fibrotic response.

Fluorofenidone's inhibition of the TGF-β/Smad signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising ERK, JNK, and p38, is crucial in mediating cellular responses to a variety of stimuli, including inflammation and cell proliferation. Fluorofenidone has been shown to suppress the activation of hepatic stellate cells (HSCs) and reduce the proliferation of lung cancer cells by inhibiting the phosphorylation of ERK1/2, p38, and JNK. In the context of acute lung injury, Fluorofenidone blocks the LPS-activated phosphorylation of ERK, JNK, and p38.

Inhibitory action of Fluorofenidone on the MAPK signaling cascade.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of inflammation. Fluorofenidone has demonstrated potent anti-inflammatory effects by suppressing this pathway. It inhibits the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

References

- 1. Fluorofenidone alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escires.com [escires.com]

- 3. Fluorofenidone affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorofenidone affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Fluorofenidone's Inhibition of the TGF-β1/Smad Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorofenidone (also known as AKF-PD) is a novel pyridone-based agent demonstrating significant anti-fibrotic properties across various organ systems, including the kidneys, liver, and lungs.[1] A primary mechanism underlying its therapeutic effect is the targeted inhibition of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway. TGF-β1 is a master regulator of fibrosis, and its canonical signaling through Smad proteins (Smad2 and Smad3) is a critical axis in the pathogenesis of fibrotic diseases.[2] This technical guide provides an in-depth overview of Fluorofenidone's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action: Inhibition of TGF-β1/Smad Signaling

Fluorofenidone exerts its anti-fibrotic effects by intervening in the TGF-β1 signaling cascade. The binding of TGF-β1 to its receptor complex initiates a series of intracellular events, culminating in the transcription of pro-fibrotic genes. Fluorofenidone has been shown to specifically disrupt this process by inhibiting the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β1 signaling.[3][4][5] This inhibition prevents their complex formation with Smad4 and subsequent translocation to the nucleus, thereby downregulating the expression of target genes involved in fibrosis, such as those encoding for alpha-smooth muscle actin (α-SMA), collagen I, and fibronectin.

Quantitative Data on the Inhibitory Effects of Fluorofenidone

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of Fluorofenidone in inhibiting the TGF-β1/Smad pathway and downstream fibrotic markers.

Table 1: In Vitro Inhibition of TGF-β1-Induced Pro-Fibrotic Markers by Fluorofenidone

| Cell Line | Treatment | Target Protein/Gene | Inhibition/Reduction | Reference |

| Human Proximal Tubular Epithelial Cells (HK-2) | Fluorofenidone | α-SMA, Fibronectin, CTGF | Significant inhibition | |

| Human Proximal Tubular Epithelial Cells (HK-2) | Fluorofenidone | p-Smad2, p-Smad3 | Down-regulation | |

| Normal Rat Renal Fibroblasts (NRK-49F) | Fluorofenidone (1mM, 2mM) | α-SMA, Fibronectin, CTGF | Dose-dependent inhibition | |

| Human Hepatic Stellate Cells (LX-2) | Fluorofenidone (AKF-PD) | p-Smad3 | Marked decrease | |

| Human Hepatic Stellate Cells (LX-2) | Fluorofenidone (AKF-PD) | α-SMA, Collagen I | Significant reduction | |

| Human Lens Epithelial Cells (FHL 124) | Fluorofenidone (0.2, 0.4 mg/mL) | SMADs, CTGF, α-SMA, COL-I, Fn | Significant suppression | |

| Mouse Mesangial Cells (MMCs) | Fluorofenidone | p-ERK1/2, p-P38, p-JNK | Significant reduction | |

| Normal Human Lung Fibroblasts (NHLFs) | Fluorofenidone | α-SMA, Fibronectin, Collagen I | Attenuated expression |

Table 2: In Vivo Efficacy of Fluorofenidone in Animal Models of Fibrosis

| Animal Model | Treatment | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) in Rats | Fluorofenidone (500 mg/kg/day) | Reduced tubulointerstitial injury, collagen deposition, and expression of α-SMA, TGF-β1, CTGF, PDGF, and TIMP-1. | |

| Unilateral Ureteral Obstruction (UUO) in Rats | Fluorofenidone (AKF-PD) | Attenuated tubulointerstitium damage, ECM deposition, and expressions of TGF-β1, collagen III, α-SMA, p-ERK1/2, p-p38, and p-JNK. | |

| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats | Fluorofenidone (AKF-PD) | Decreased protein expression of TGF-β1, p-Smad2, and p-Smad3. | |

| Pig Serum (PS)-Induced Liver Fibrosis in Rats | Fluorofenidone (AKF-PD) | Attenuated hepatic fibrosis and liver injury; downregulated collagen I and III, and α-SMA. | |

| Unilateral Ureteral Obstruction (UUO) in Mice | Fluorofenidone (500 mg/kg) | Mitigated renal tubular injury, macrophage infiltration, and collagen deposition. | |

| Diabetic Nephropathy in db/db Mice | Fluorofenidone | Inhibited TGF-β1 upregulation in the kidneys. |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the research of Fluorofenidone's effects on the TGF-β1/Smad pathway.

Cell Culture and Treatment

-

Cell Lines: Human proximal tubular epithelial cells (HK-2), normal rat renal fibroblasts (NRK-49F), human hepatic stellate cells (LX-2), or other relevant cell lines are cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Seeding: Cells are seeded in 6-well plates or other appropriate culture vessels and grown to 70-80% confluence.

-

Serum Starvation: Prior to treatment, cells are typically serum-starved for 12-24 hours in a serum-free medium to synchronize the cell cycle and reduce basal signaling.

-

Treatment: Cells are pre-treated with varying concentrations of Fluorofenidone for a specified period (e.g., 1-2 hours) before stimulation with recombinant human TGF-β1 (typically 5-10 ng/mL) for the desired duration (ranging from 15 minutes to 72 hours depending on the endpoint being measured).

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Smad2, p-Smad3, Smad2/3, α-SMA, fibronectin, collagen I, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., COL1A1, ACTA2, FN1, TGFB1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate the TGF-β1/Smad signaling pathway, the inhibitory action of Fluorofenidone, and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. Fluorofenidone alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorofenidone affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorofenidone suppresses epithelial-mesenchymal transition and t...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to Fluorofenidone's Role in MAPK and NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofenidone (AKF-PD), a novel pyridone-based agent, has emerged as a promising therapeutic candidate with potent anti-inflammatory and anti-fibrotic properties.[1][2] Its mechanism of action involves the modulation of key signaling pathways that are central to cellular responses to inflammation, stress, and tissue injury. This technical guide provides a comprehensive overview of the role of fluorofenidone in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of its molecular interactions, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Core Mechanism of Action

Fluorofenidone exerts its therapeutic effects by intervening in the MAPK and NF-κB signaling pathways. These pathways are critical regulators of gene expression involved in inflammation, apoptosis, and fibrosis. Fluorofenidone has been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38, and to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκB and the subsequent nuclear translocation of p65.[3][4] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines and fibrotic mediators.

Quantitative Data on Fluorofenidone's Efficacy

The following tables summarize the quantitative effects of fluorofenidone on key molecular targets within the MAPK and NF-κB signaling pathways, as documented in various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of MAPK and NF-κB Signaling by Fluorofenidone

| Cell Line | Stimulus | Fluorofenidone Concentration | Target Protein | Observed Effect | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Not Specified | p-ERK, p-JNK, p-p38 | Significant decrease in phosphorylation | [4] |

| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Not Specified | p-IκB, p-p65 | Significant decrease in phosphorylation | |

| Human Acute Monocytic Leukaemia Cell Line (THP-1) | Monosodium Urate (MSU) | 2 mM | Caspase-1, IL-1β | Decreased levels | |

| Rat Lung Epithelial T-Antigen Negative (RLE-6TN) Cells | Interleukin-1β (IL-1β) | 2 mM | Nuclear p65 | Inhibited expression | |

| Human Hepatic Stellate Cell Line (LX-2) | Transforming Growth Factor-β1 (TGF-β1) | 2 mM | p-Smad3, p-ERK1/2, p-p38, p-JNK | Markedly decreased phosphorylation | |

| Mouse Mesangial Cells (MMCs) | Transforming Growth Factor-β1 (TGF-β1) | Not Specified | p-ERK1/2, p-p38, p-JNK | Significantly reduced phosphorylation | |

| Rat Proximal Tubular Epithelial Cells (NRK-52E) | Angiotensin II (Ang II) | Not Specified | p-ERK | Reduced expression | |

| Neonatal Rat Cardiac Fibroblasts | Transforming Growth Factor-β1 (TGF-β1) | Not Specified | p-ERK | Significantly blocked phosphorylation | |

| Rat Hepatic Stellate Cells (CFSC-2G) & Human (LX2) | Platelet-Derived Growth Factor-BB (PDGF-BB) | Not Specified | p-ERK1/2, p-p38, p-JNK | Attenuated upregulation of phosphorylation |

Table 2: In Vivo Efficacy of Fluorofenidone in Animal Models

| Animal Model | Disease Model | Fluorofenidone Administration | Key Findings | Reference |

| C57BL/6J Mice | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Not Specified | Reduced phosphorylation of ERK, JNK, p38, IκB, and NF-κB in lung tissues. | |

| C57BL/6J Mice | Bleomycin (BLM)-induced Pulmonary Fibrosis | Administered throughout the experiment | Markedly reduced expressions of IL-1β, IL-6, MCP-1, MPO, α-SMA, fibronectin, collagen I, caspase-1, IL-1R1, and MyD88 in lung tissues. | |

| Wistar Rats | Pig Serum (PS)-induced Liver Fibrosis | Not Specified | Attenuated the TGF-β1-induced upregulation of the phosphorylation of Smad 3, ERK1/2, p38, and JNK. | |

| Rats | Unilateral Ureteral Obstruction (UUO) | Not Specified | Downregulated the expressions of NOX2, MDA, and p-ERK. | |

| Rats | Dimethylnitrosamine (DMN)-induced Liver Fibrosis | Not Specified | Attenuated PDGF-BB-induced upregulation of phosphorylation of ERK1/2, p38, and JNK. |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention of fluorofenidone within the MAPK and NF-κB signaling pathways.

MAPK Signaling Pathway

Caption: Fluorofenidone inhibits the MAPK signaling pathway.

NF-κB Signaling Pathway

Caption: Fluorofenidone inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis

This protocol is a standard procedure for detecting specific proteins in a sample.

1. Sample Preparation:

-

Homogenize cell cultures or tissues on ice to prevent protein degradation.

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to separate the lysate supernatant from cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

Add sample buffer to the lysate. For reducing conditions, include an agent like DTT or β-mercaptoethanol.

-

Denature the sample by heating at 98°C for 5 minutes.

2. SDS-PAGE and Protein Transfer:

-

Separate 20–40 µg of protein on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

3. Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the membrane in 5% skim milk in Tris-buffered saline for 1 hour at room temperature.

-

For fluorescent Western blotting, incubate the membrane with a blocking buffer for 30-60 minutes with mild agitation.

-

Incubate the membrane with primary antibodies (typical dilutions range from 1:1000 to 1:5000) overnight at 4°C or for 1 hour at room temperature.

4. Detection:

-

Wash the membrane and incubate with a species-specific horseradish peroxidase-conjugated secondary antibody.

-

For fluorescent detection, use a secondary antibody conjugated to a fluorescent dye.

-

Visualize the protein bands using an appropriate imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the in vivo interactions between proteins and DNA.

1. Crosslinking and Chromatin Preparation:

-

Treat intact cells with formaldehyde to covalently link proteins to DNA.

-

Shear the nucleoprotein complexes mechanically (sonication) or by enzymatic digestion to obtain soluble cross-linked DNA-protein complexes.

2. Immunoprecipitation:

-

Pre-incubate the sheared chromatin with a specific antibody in an ultrasonic water bath (15 min at 4°C).

-

Bind the antibody-chromatin complexes to protein A/G magnetic beads (45 min at 4°C).

-

Use a non-specific IgG as a negative control.

3. Washing and Elution:

-

Wash the beads sequentially with different IP wash buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads using an IP elution buffer.

4. Reverse Crosslinking and DNA Purification:

-

Reverse the formaldehyde crosslinks by heating.

-

Purify the DNA using a Chelex resin-based method or standard phenol-chloroform extraction and precipitation.

5. DNA Analysis:

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target gene promoters to detect and quantify the enrichment of specific DNA sequences.

Experimental Workflow Diagram

Caption: General experimental workflow for studying fluorofenidone.

Conclusion

Fluorofenidone demonstrates significant therapeutic potential through its targeted inhibition of the MAPK and NF-κB signaling pathways. The comprehensive data presented in this guide underscore its ability to modulate key inflammatory and fibrotic processes at the molecular level. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of this promising compound. Further research is warranted to fully elucidate its clinical applications and to optimize its use in treating a range of inflammatory and fibrotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorofenidone affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effect of Fluorofenidone Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective Effect of Fluorofenidone Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

NLRP3 inflammasome activation and Fluorofenidone

An In-depth Technical Guide to the Inhibition of NLRP3 Inflammasome Activation by Fluorofenidone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers a cascade of inflammatory responses, including the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. While essential for host defense, aberrant NLRP3 activation is a key driver in the pathogenesis of numerous inflammatory and fibrotic diseases. Fluorofenidone (AKF-PD), a novel pyridone agent, has emerged as a significant inhibitor of this pathway. This document provides a comprehensive technical overview of the NLRP3 inflammasome activation process and the molecular mechanisms through which Fluorofenidone exerts its inhibitory effects. It includes quantitative data on its efficacy, detailed experimental protocols for studying this interaction, and visual diagrams of the core signaling pathways and workflows.

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated, multi-step process, primarily understood through the canonical two-signal model.[1][2]

-

Signal 1 (Priming): The initial priming signal is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[2][3] These signals are recognized by pattern recognition receptors like Toll-like receptors (TLRs), leading to the activation of the NF-κB signaling pathway.[4] This results in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of IL-1β (pro-IL-1β).

-

Signal 2 (Activation): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex. A wide array of stimuli can provide this second signal, including extracellular ATP, crystalline structures like monosodium urate (MSU), reactive oxygen species (ROS), and lysosomal disruption. A common downstream event triggered by these diverse signals is believed to be potassium (K+) efflux from the cell. This leads to the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing it into close proximity and facilitating its auto-cleavage into the active form, caspase-1.

-

Downstream Effects: Activated caspase-1 proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell to propagate the inflammatory response. Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.

Beyond the canonical pathway, non-canonical and alternative pathways for NLRP3 activation also exist, often involving intracellular LPS sensing by caspases-4/5 (human) or caspase-11 (mouse).

Fluorofenidone: Profile and Mechanism of Action

Fluorofenidone (AKF-PD), chemically known as 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone, is a novel small-molecule pyridone agent with potent anti-inflammatory and anti-fibrotic properties. Its therapeutic effects are largely attributed to its ability to suppress the activation of the NLRP3 inflammasome.

Fluorofenidone does not appear to affect the priming step (Signal 1), as it generally does not alter the expression of pro-IL-1β. Instead, it targets the activation and assembly stage (Signal 2) through multiple mechanisms:

-

Inhibition of ROS Production: Reactive oxygen species act as a key upstream signal for NLRP3 activation. Studies have shown that Fluorofenidone pre-treatment significantly inhibits the intracellular accumulation of ROS induced by inflammasome activators like MSU.

-

Disruption of Inflammasome Assembly: A critical step in activation is the physical interaction and assembly of inflammasome components. Co-immunoprecipitation experiments have demonstrated that Fluorofenidone weakens the interaction between NLRP3 and ASC, and also between ASC and pro-caspase-1.

-

Inhibition of Lysosomal Cathepsin-Mediated Activation: In models of renal fibrosis, Fluorofenidone has been shown to decrease the activity and expression of lysosomal proteases like cathepsin B. The release of these cathepsins into the cytoplasm following lysosomal damage is a known trigger for NLRP3 activation. By stabilizing lysosomes or reducing cathepsin activity, Fluorofenidone blocks this activation route.

By intervening at these key points, Fluorofenidone effectively blocks the auto-activation of caspase-1, thereby preventing the maturation and release of IL-1β and subsequent inflammatory events.

References

- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Fluorofenidone protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the In Vitro Anti-Oxidative Properties of Fluorofenidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofenidone (AKF-PD), a novel pyridone agent, has emerged as a promising therapeutic candidate with potent anti-inflammatory and anti-fibrotic properties.[1][2][3] A growing body of in vitro evidence highlights its significant anti-oxidative effects, which are intrinsically linked to its therapeutic potential. This technical guide provides an in-depth overview of the in vitro anti-oxidative mechanisms of Fluorofenidone, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Anti-Oxidative Mechanisms

Fluorofenidone exerts its anti-oxidative effects through a multi-pronged approach, primarily by inhibiting the generation of reactive oxygen species (ROS) and modulating key signaling pathways involved in oxidative stress.

Direct Scavenging of Reactive Oxygen Species

In vitro studies have demonstrated that Fluorofenidone can directly inhibit the production of intracellular ROS.[1][4] This has been observed in various cell lines, including human acute monocytic leukemia cells (THP-1) and rat proximal tubular epithelial cells (NRK-52E). The ability to reduce ROS levels is a cornerstone of its anti-oxidative and, consequently, its anti-inflammatory and anti-fibrotic actions.

Modulation of Signaling Pathways

Fluorofenidone's anti-oxidative capacity is intricately linked to its ability to modulate several critical signaling pathways:

-

NALP3 Inflammasome Pathway: Fluorofenidone has been shown to inhibit the activation of the NALP3 inflammasome, a key player in inflammation that can be triggered by ROS. By suppressing ROS production, Fluorofenidone effectively dampens the activation of this inflammasome.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is also modulated by Fluorofenidone. Studies have indicated that Fluorofenidone can suppress the activation of the NF-κB signaling pathway, which is often induced by oxidative stress.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to oxidative stress. Fluorofenidone has been found to inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38 in response to oxidative stimuli.

-

TGF-β1/Smad Signaling Pathway: Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine whose signaling is often intertwined with oxidative stress. Fluorofenidone has been demonstrated to attenuate TGF-β1-induced fibroblast activation and extracellular matrix deposition by inhibiting the Smad and MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the anti-oxidative effects of Fluorofenidone.

| Cell Line | Inducing Agent | Fluorofenidone Concentration | Measured Parameter | Result | Reference |

| THP-1 | Monosodium Urate (MSU) | 2 mM | Intracellular ROS | Significant inhibition (P < 0.05) | |

| NRK-52E | Angiotensin II (Ang II) | 8x10⁻³ mol | Intracellular ROS | Reduction in Ang II-induced ROS | |

| MLE-12 | Silica | Not Specified | ROS Levels | Suppression of silica-induced ROS | |

| MLE-12 | Silica | Not Specified | Malondialdehyde (MDA) | Suppression of silica-induced MDA | |

| MLE-12 | Silica | Not Specified | Superoxide Dismutase (SOD) Activity | Elevated SOD activity | |

| MLE-12 | Silica | Not Specified | Glutathione (GSH) Levels | Elevated GSH levels |

| Cell Line | Inducing Agent | Fluorofenidone Concentration | Measured Protein/Gene | Result | Reference |

| NRK-52E | Angiotensin II (Ang II) | 8x10⁻³ mol | NOX2 (gp91phox) | Reduced Ang II-induced expression | |

| NRK-52E | Angiotensin II (Ang II) | 8x10⁻³ mol | p-ERK | Reduced Ang II-induced expression | |

| LX-2 | TGF-β1 | 2 mM | p-Smad-3, p-ERK1/2, p-p38, p-JNK | Markedly decreased levels | |

| NHLF | TGF-β1 | Not Specified | p-ERK, p-JNK, p-P38 | Inhibited phosphorylation |

Detailed Experimental Protocols

Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the methodology used for detecting ROS in THP-1 cells.

-

Cell Culture and Differentiation: The human acute monocytic leukemia cell line (THP-1) is differentiated into macrophage-like cells by incubation with 100 ng/ml of Phorbol 12-myristate 13-acetate (PMA) for 6 hours.

-

Pre-incubation with Fluorofenidone: Differentiated THP-1 cells are pre-incubated with 2 mM Fluorofenidone for 1 hour.

-

Induction of Oxidative Stress: Cells are then exposed to 0.2 mg/ml monosodium urate (MSU) for 1 hour to induce ROS production.

-

Staining with DCF-DA: The cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.

-

Flow Cytometry Analysis: After incubation, cells are washed three times with phosphate-buffered saline (PBS). The fluorescence intensity of DCF is then measured using a flow cytometer to quantify the levels of intracellular ROS.

Western Blot Analysis of Signaling Proteins

This protocol provides a general framework for assessing the effect of Fluorofenidone on protein expression levels, as described in studies investigating the MAPK and TGF-β1/Smad pathways.

-

Cell Culture and Treatment: Cells (e.g., LX-2 or NHLF) are cultured to an appropriate confluency. For TGF-β1 induction, cells are pre-treated with Fluorofenidone (e.g., 2 mM for 24 hours) before the addition of TGF-β1 (e.g., 5 ng/ml) for various time points (e.g., 5, 15, 30, 60 minutes) to assess phosphorylation events.

-

Protein Extraction: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-Smad3, p-ERK, α-SMA, Collagen I) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to normalize protein expression levels.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Fluorofenidone and a typical experimental workflow for assessing its anti-oxidative effects.

Figure 1: Fluorofenidone's inhibition of oxidative stress-induced signaling pathways.

Figure 2: Fluorofenidone's modulation of the TGF-β1 signaling pathway.

Figure 3: A generalized experimental workflow for in vitro anti-oxidative studies.

Conclusion

The in vitro evidence strongly supports the anti-oxidative effects of Fluorofenidone, which are mediated through the direct inhibition of ROS and the modulation of key inflammatory and fibrotic signaling pathways. This technical guide provides a comprehensive overview of the current understanding of Fluorofenidone's anti-oxidative mechanisms, offering valuable insights for researchers and professionals in the field of drug development. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential in oxidative stress-related diseases.

References

- 1. Fluorofenidone attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorofenidone alleviates cigarette smoke exposure-induced chronic lung injury by targeting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

Fluorofenidone's Anti-Apoptotic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofenidone (AKF-PD), a novel pyridone-based compound, has demonstrated significant therapeutic potential in preclinical studies, primarily owing to its potent anti-fibrotic, anti-inflammatory, and anti-oxidative properties.[1] A crucial aspect of its multifaceted mechanism of action is its pronounced anti-apoptotic activity, which contributes significantly to its protective effects in various models of organ injury. This technical guide provides an in-depth exploration of the anti-apoptotic mechanisms of Fluorofenidone, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Anti-Apoptotic Action

Fluorofenidone exerts its anti-apoptotic effects through the modulation of several key signaling pathways and effector molecules. The primary mechanisms identified to date include the regulation of the Transforming Growth Factor-β1 (TGF-β1)/Smad pathway, inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling cascade, and modulation of the intrinsic mitochondrial apoptosis pathway.

Regulation of the TGF-β1/Smad Signaling Pathway

The TGF-β1/Smad pathway is a critical regulator of cellular processes, including apoptosis.[1] In pathological conditions such as liver fibrosis, aberrant activation of this pathway can promote apoptosis of hepatocytes while activating hepatic stellate cells (HSCs). Fluorofenidone has been shown to inhibit the TGF-β1/Smad pathway, thereby mitigating apoptosis.[1]

Experimental Evidence:

In a model of carbon tetrachloride (CCl4)-induced liver fibrosis, Fluorofenidone treatment significantly decreased the expression of TGF-β1 and the phosphorylation of Smad2 and Smad3.[1] This inhibition of the TGF-β1/Smad pathway is associated with a reduction in HSC activation and a decrease in apoptosis.[1]

Inhibition of the MAPK/NF-κB Signaling Pathway

The MAPK and NF-κB signaling pathways are pivotal in mediating inflammatory responses and programmed cell death. Fluorofenidone has been demonstrated to suppress the activation of these pathways, leading to a reduction in apoptosis in models of acute lung injury (ALI).

Experimental Evidence:

In a lipopolysaccharide (LPS)-induced ALI mouse model, Fluorofenidone treatment blocked the phosphorylation of key MAPK members, including ERK, JNK, and p38. This, in turn, inhibited the phosphorylation of IκB and p65, key components of the NF-κB pathway, ultimately leading to a decrease in pulmonary apoptosis.

Modulation of the Intrinsic Mitochondrial Apoptosis Pathway

Fluorofenidone directly influences the core machinery of the mitochondrial-mediated apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors like cytochrome c.

Experimental Evidence:

Studies have consistently shown that Fluorofenidone treatment leads to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade. Consequently, a significant reduction in the expression of cleaved caspase-3, the final executioner caspase, is observed.

Quantitative Data on Anti-Apoptotic Effects

The anti-apoptotic efficacy of Fluorofenidone has been quantified in various experimental models. The following tables summarize key findings from in vivo and in vitro studies.

In Vivo Studies

| Model | Treatment | Key Apoptotic Marker | Result | Reference |

| LPS-Induced Acute Lung Injury (Mouse) | Fluorofenidone | TUNEL-positive cells | Markedly reduced number of apoptotic cells in lung tissue. | |

| LPS-Induced Acute Lung Injury (Mouse) | Fluorofenidone | Bax/Bcl-2 ratio | Significantly decreased ratio in lung tissue. | |

| LPS-Induced Acute Lung Injury (Mouse) | Fluorofenidone | Cleaved Caspase-3 | Significantly decreased expression in lung tissue. | |

| Unilateral Ureteral Obstruction (Rat) | Fluorofenidone | TUNEL-positive cells | Significantly inhibited apoptosis of renal tubular epithelial cells. | |

| Unilateral Ureteral Obstruction (Rat) | Fluorofenidone | FADD, Apaf-1, CHOP | Significantly downregulated protein expression in kidney tissues. |

In Vitro Studies

| Cell Line | Inducer | Treatment | Key Apoptotic Marker | Result | Reference |

| MLE-12 (Mouse Lung Epithelial Cells) | LPS | Fluorofenidone | Apoptotic cells (Flow Cytometry) | Significantly reduced proportion of apoptotic cells. | |

| MLE-12 (Mouse Lung Epithelial Cells) | LPS | Fluorofenidone | Bax/Bcl-2 ratio | Markedly diminished the increased ratio. | |

| MLE-12 (Mouse Lung Epithelial Cells) | LPS | Fluorofenidone | Cleaved Caspase-3 | Markedly diminished the increased expression. | |

| A549 & SPC-A1 (Human Lung Adenocarcinoma) | - | Fluorofenidone | Apoptosis Rate (Flow Cytometry) | Increased number of apoptotic cells in a dose-dependent manner. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-apoptotic activity of Fluorofenidone.

Animal Models

-

LPS-Induced Acute Lung Injury: Mice are intratracheally instilled with lipopolysaccharide (LPS) to induce acute lung injury. Fluorofenidone is typically administered prophylactically or therapeutically via oral gavage or intraperitoneal injection. Lung tissues are then harvested for histological analysis (H&E staining), TUNEL assay, and Western blotting.

-

Unilateral Ureteral Obstruction (UUO): Rats undergo surgical ligation of the left ureter to induce renal interstitial fibrosis and tubular apoptosis. Fluorofenidone is administered daily. Kidneys are collected for pathological examination, TUNEL staining, and Western blot analysis of apoptotic proteins.

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: Rats or mice are repeatedly injected with CCl4 to induce liver fibrosis. Fluorofenidone is administered concurrently. Liver tissues are then processed for histological analysis and molecular studies.

Cell Culture and Treatment

-

MLE-12 Cells: Mouse lung epithelial cells are cultured and pre-treated with Fluorofenidone for a specified duration before being stimulated with LPS to induce an inflammatory and apoptotic response.

-

Renal Tubular Epithelial Cells (NRK-52E): These cells can be used to study the direct effects of agents like angiotensin II or H2O2 in inducing apoptosis and the protective effect of Fluorofenidone.

-

Hepatic Stellate Cells (HSC-T6): These cells are used to investigate the effect of Fluorofenidone on TGF-β1-induced activation and related signaling pathways.

Apoptosis Detection Methods

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. Tissue sections or cultured cells are stained using a TUNEL kit, and the number of TUNEL-positive (apoptotic) cells is quantified by microscopy.

-

Western Blot Analysis: Protein lysates from tissues or cells are separated by SDS-PAGE and transferred to a membrane. The expression levels of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3, FADD, Apaf-1) are detected using specific primary and secondary antibodies.

-

Flow Cytometry: Cultured cells are stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. The percentage of apoptotic cells is then quantified using a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by Fluorofenidone and a typical experimental workflow for assessing its anti-apoptotic activity.

Caption: Fluorofenidone's anti-apoptotic signaling pathways.

Caption: Workflow for in vivo apoptosis assessment.

Conclusion

Fluorofenidone demonstrates robust anti-apoptotic activity across various models of organ injury. Its ability to modulate key signaling pathways, including the TGF-β1/Smad and MAPK/NF-κB pathways, and to directly influence the mitochondrial apoptotic machinery, underscores its therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring and harnessing the anti-apoptotic properties of Fluorofenidone. Future research should continue to elucidate the intricate molecular interactions and potential clinical applications of this promising compound.

References

Fluorofenidone: A Technical Guide to Preclinical and Clinical Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary